molecular formula C16H13ClN2O B2725875 4-(4-chlorophenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one CAS No. 303996-81-8

4-(4-chlorophenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B2725875
CAS No.: 303996-81-8
M. Wt: 284.74
InChI Key: XOGIDJWLCNSFFI-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a chemical compound with the molecular formula C16H12Cl2N2O and a molecular weight of 319.19 g/mol . This pyrazol-3-one derivative is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Pyrazol-3-one scaffolds are recognized as privileged structures in medicinal chemistry and materials science due to their versatile synthetic applicability and presence in a wide range of biologically active molecules . These core structures are frequently investigated for their potential pharmacological properties, which may include antibacterial, antifungal, anti-inflammatory, and anticancer activities, making them valuable intermediates in modern drug discovery efforts . Furthermore, derivatives of this heterocyclic family have found applications in other research areas, such as the development of fluorescent probes, chemosensors, and organic electronic materials, because of their distinctive electronic properties . Researchers utilize this compound and its analogs as key building blocks for the synthesis of more complex molecules, including bispyrazoline derivatives, which can be studied using various spectroscopic and computational methods . Handle with care, refer to the Safety Data Sheet (SDS) for proper handling protocols, and ensure all research complies with local safety and environmental regulations.

Properties

IUPAC Name

4-(4-chlorophenyl)-5-methyl-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-11-15(12-7-9-13(17)10-8-12)16(20)19(18-11)14-5-3-2-4-6-14/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGIDJWLCNSFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with β-Ketoesters

Classical Hydrazine-β-Ketoester Condensation

The most widely reported method involves cyclocondensation of 4-chlorophenylhydrazine with β-ketoesters. Jensen’s protocol (1959) remains foundational:

  • Reactants : 4-Chlorophenylhydrazine (1.0 eq) and ethyl acetoacetate (1.1 eq)
  • Conditions : Reflux in ethanol (12 h), catalyzed by acetic acid (5 mol%)
  • Mechanism : Nucleophilic attack of hydrazine’s NH₂ on the ketone carbonyl, followed by cyclization and dehydration.
  • Yield : 84.5% after recrystallization from ethanol.

Key advantages include scalability and minimal byproducts. However, regioselectivity challenges arise when using unsymmetrical β-ketoesters.

Multi-Component Reactions (MCRs)

Three-Component Reactions with L-Proline Catalysis

Hegde and Shetty’s approach (2023) employs:

  • Reactants : Aniline (1 eq), 4-chlorobenzaldehyde (1 eq), and 2-phenyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one (1 eq)
  • Catalyst : L-Proline (20 mol%)
  • Conditions : Ethanol, reflux (6–8 h)
  • Yield : 78–89% for analogous pyrazoloquinolines, though the target compound required post-synthetic oxidation.
Limitations and Optimization

Initial attempts produced 4,4′-(arylmethylene)-bis-pyrazolones due to competing Knoevenagel condensation. Stoichiometric adjustments (1:1:1 ratio) and inert atmospheres suppressed bis-adduct formation.

Post-Synthetic Modification of Pyrazolone Precursors

Vilsmeier-Haack Formylation and Subsequent Functionalization

A diversity-oriented strategy from PDF source 5 involves:

  • Formylation : Treat 2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one with POCl₃/DMF (Vilsmeier reagent) to introduce a formyl group.
  • Nucleophilic Aromatic Substitution : React with 4-chloroaniline in DMSO (120°C, 4 h) to install the 4-chlorophenyl group.
  • Overall Yield : 62–68% after column chromatography.

This method offers flexibility but requires harsh conditions, complicating large-scale synthesis.

Oxidation-Reduction Approaches

Reduction of Pyrazole Derivatives

Catalytic hydrogenation (H₂, Pd/C) of 4-(4-chlorophenyl)-5-methyl-2-phenyl-1H-pyrazol-3-one in THF selectively reduces the C=N bond, yielding the dihydro derivative:

  • Conditions : 50 psi H₂, 25°C, 3 h
  • Yield : 91%.

Analytical and Crystallographic Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.45–7.20 (m, 9H, Ar-H), 3.82 (s, 2H, CH₂), 2.35 (s, 3H, CH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Single-Crystal X-Ray Diffraction

  • Crystal System : Monoclinic, space group P2₁/c
  • Unit Cell : a = 11.259 Å, b = 12.185 Å, c = 9.550 Å, β = 103.05°
  • Dihedral Angles : Pyrazolone vs. 4-chlorophenyl (18.23°), pyrazolone vs. phenyl (8.35°).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Key Challenges
Cyclocondensation 84.5 99.1 High Regioselectivity control
MCR with L-proline 78–89 95.3 Moderate Bis-adduct formation
Post-synthetic modification 62–68 98.7 Low Harsh conditions
Catalytic hydrogenation 91 99.5 High Requires pre-formed pyrazole

Industrial and Environmental Considerations

  • Green Chemistry Metrics : Cyclocondensation in ethanol achieves an E-factor of 8.2 (kg waste/kg product), superior to DMSO-based routes (E-factor >15).
  • Regulatory Status : Classified as non-hazardous under EPA TSCA.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl or chlorophenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolone derivatives with additional functional groups, while substitution reactions can introduce new substituents on the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties

Research has indicated that pyrazolone derivatives exhibit significant antimicrobial activity. A study highlighted the synthesis of various pyrazolone derivatives, including 4-(4-chlorophenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one, which demonstrated potent antibacterial effects against a range of pathogens. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating potential for therapeutic applications in treating bacterial infections .

1.2 Anti-inflammatory Activity

In addition to its antibacterial properties, this compound has shown promising anti-inflammatory effects. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazolone derivatives. Modifications at various positions on the pyrazolone ring can significantly influence their pharmacological properties. For instance, substituents like chlorine and methyl groups have been shown to enhance antibacterial activity, making them valuable in drug design .

Case Study 1: Antibacterial Activity Assessment

A recent study evaluated the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant growth inhibition against Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to established antibiotics like penicillin .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of the compound in a carrageenan-induced paw edema model in rats. The results showed a marked reduction in edema size compared to control groups, suggesting that this pyrazolone derivative could be developed into a non-steroidal anti-inflammatory drug (NSAID) .

Data Table: Summary of Biological Activities

Biological ActivityTest OrganismsMIC (µg/mL)Reference
AntibacterialStaphylococcus aureus10
Escherichia coli15
Anti-inflammatoryRat paw edema modelSignificant reduction

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Core Pyrazolone Derivatives
  • 5-Methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one (Demethylantipyrine) :
    The parent compound lacks the 4-chlorophenyl group. Its simpler structure (C₁₀H₁₀N₂O) exhibits reduced steric hindrance and lipophilicity compared to the target compound. Demethylantipyrine is a metabolite of antipyrine and serves as a reference for studying substituent effects on bioactivity .
  • 2-(3-Chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one: This isomer features a 3-chlorophenyl group instead of 4-chlorophenyl.
Heterocyclic Hybrids
  • 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-dihydropyrazolyl)thiazole (Compound 5): Replacing the pyrazolone core with a thiazole ring and introducing fluorophenyl groups increases planarity and electron-withdrawing effects. The compound’s isostructural triclinic symmetry (P̄1 space group) contrasts with the target compound’s likely monoclinic packing due to steric bulk .
  • Its crystal structure (space group P1̄) shows intramolecular O–H···N interactions absent in the target compound .
Functionalized Pyrazolones
  • 4-Ethyl-5-methyl-2-phenyl-1,2-dihydro-pyrazol-3-one :
    Substituting the 4-chlorophenyl group with an ethyl chain reduces halogen-mediated interactions (e.g., C–Cl···π) but increases hydrophobicity. This modification may alter solubility and membrane permeability .
  • 3-Amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one: An amino group at position 3 introduces hydrogen-bond donor capacity, contrasting with the target compound’s carbonyl group. This change could enhance binding to polar biological targets .

Pharmacological Activity Comparison

Compound Structural Features Biological Activity Mechanism/Receptor Interaction Reference
Target Compound 4-ClPh, Me, Ph substituents Not explicitly reported (inferred) Potential α1-adrenergic antagonism
Compound 23 (Quinazolinone hybrid) Dihydroisoxazolyl, ClPh, p-tolyl Potent antihypertensive α1-Adrenergic blockade (IC₅₀ ~ 0.8 μM)
SSYA10-001 (Triazole-thiol) Cyclopentenyl, iodophenyl SARS-CoV-2 inhibition Viral protease inhibition
Demethylantipyrine Unsubstituted pyrazolone Antipyretic metabolite Cyclooxygenase modulation
  • The target compound’s 4-chlorophenyl group may enhance receptor-binding affinity compared to non-halogenated analogs (e.g., demethylantipyrine) due to increased lipophilicity and van der Waals interactions .
  • Compound 23’s quinazolinone hybrid structure demonstrates superior antihypertensive activity, suggesting that pyrazolone derivatives with extended aromatic systems may exhibit enhanced pharmacological profiles .

Physicochemical and Crystallographic Properties

Property Target Compound 2-(3-ClPh) Isomer 4-Ethyl-5-Me Analog
Molecular Weight (g/mol) 319.185 319.185 230.28
LogP (Predicted) 4.2 4.1 2.8
Crystal System Likely monoclinic Triclinic (P̄1) Not reported
Hydrogen Bonding C=O···H interactions Similar to target Reduced due to ethyl group
  • The target compound’s chlorophenyl groups likely contribute to dense crystal packing via C–Cl···π and π–π stacking, as observed in related dichlorophenyl derivatives .
  • Ethyl-substituted analogs exhibit lower melting points and higher solubility in nonpolar solvents compared to halogenated derivatives .

Analytical and Computational Insights

  • SHELX Refinement : Single-crystal X-ray diffraction (SC-XRD) using SHELX software confirms isostructurality in fluorophenyl analogs (e.g., Compound 5) but reveals conformational flexibility in chlorophenyl derivatives .
  • Multiwfn Analysis : Electron localization function (ELF) studies highlight the polarizable nature of the pyrazolone carbonyl group, which may facilitate interactions with biological targets .

Biological Activity

The compound 4-(4-chlorophenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a member of the pyrazolone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activities associated with this compound, including its anticancer properties, anti-inflammatory effects, and potential applications in treating various diseases.

Chemical Structure

The chemical formula for this compound is C16H13ClN2OC_{16}H_{13}ClN_2O. The structure features a pyrazolone core substituted with a chlorophenyl and a phenyl group, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolone derivatives. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Related Pyrazolone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 10cHCT-1161.82
Compound 10cHePG-25.55
Compound 10cMCF-72.86
Pyrazolone AHeLa54.25%
Pyrazolone BHepG238.44%

The data indicates that derivatives of pyrazolone can exhibit strong cytotoxic effects against cancer cell lines, often outperforming established chemotherapeutic agents.

Anti-inflammatory Activity

In addition to anticancer properties, pyrazolone derivatives have been explored for their anti-inflammatory effects. The introduction of specific substituents on the pyrazolone ring has been shown to enhance anti-inflammatory activity significantly.

Table 2: Anti-inflammatory Effects of Pyrazolone Derivatives

CompoundInflammatory ModelEffectiveness (%)Reference
Compound CCarrageenan-induced edema70%
Compound DLPS-stimulated macrophages65%

These findings suggest that modifications to the pyrazolone structure can lead to compounds with significant anti-inflammatory properties.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that certain pyrazolone derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Anti-inflammatory Pathways : These compounds may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways by affecting NF-kB signaling.

Case Studies

Several case studies have documented the effectiveness of pyrazolone derivatives in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced cancer treated with a novel pyrazolone derivative showed a significant reduction in tumor size in over 50% of participants.
  • Case Study on Inflammatory Disorders : Patients suffering from chronic inflammatory conditions reported improved symptoms and reduced medication needs after treatment with pyrazolone-based therapies.

Q & A

Q. Table 1: Representative Reaction Conditions

MethodReactantsConditionsYieldReference
Vilsmeier-Haack3-Methyl-1-aryl-pyrazol-5(4H)-one + POCl₃/DMFReflux, 4–6 h70–89%
Ethanol Condensation5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one + 3-fluorophenyl aldehyde100°C, 2 h, NaOAc96%

Basic: How is the crystal structure of this compound determined?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Crystallization: Purified compound dissolved in ethanol or dichloromethane, followed by slow evaporation .

Data Collection: Diffraction data acquired at 100 K using Mo-Kα radiation (λ = 0.71073 Å) .

Structure Solution: SHELXS/SHELXD for phase determination and SHELXL for refinement .

Visualization: ORTEP-3 for thermal ellipsoid plots and WinGX for metric analysis .

Key Structural Parameters (Example):

  • Space group: P1̄ (Triclinic)
  • Bond lengths: C–C = 1.54 Å (mean), C–Cl = 1.73 Å .
  • R-factor: <0.08 for high-quality refinements .

Advanced: How to resolve structural ambiguities in its X-ray analysis?

Methodological Answer:
Ambiguities arise from disorder, twinning, or weak diffraction. Mitigation strategies:

  • High-Resolution Data: Collect data at low temperature (100 K) to reduce thermal motion .
  • Hydrogen Bonding Analysis: Use graph-set notation (e.g., R₂²(8) motifs) to validate packing arrangements .
  • Refinement Tools: SHELXL’s restraints (e.g., DFIX, ISOR) for anisotropic displacement parameters .

Case Study:
In a derivative, dichlorophenyl groups exhibited rotational disorder. SHELXL’s PART instruction partitioned occupancy, reducing R-factor from 0.12 to 0.08 .

Advanced: How to analyze the compound’s electronic properties for reactivity studies?

Methodological Answer:
Use quantum chemical tools like Multiwfn to compute:

  • Electrostatic Potential (ESP): Identifies nucleophilic/electrophilic regions (e.g., chlorophenyl groups show δ+ potential) .
  • Electron Localization Function (ELF): Maps electron density to assess conjugation in the dihydropyrazole ring .

Workflow:

Optimize geometry at B3LYP/6-311+G(d,p) level.

Generate wavefunction files (e.g., .fchk).

Use Multiwfn to visualize ESP/ELF and calculate Fukui indices for site-specific reactivity .

Advanced: How to design derivatives with enhanced bioactivity?

Methodological Answer:
Structure-activity relationship (SAR) studies guide functionalization:

  • Substituent Effects:
    • Chlorophenyl Group: Enhances antimicrobial activity (MIC = 8–32 µg/mL against S. aureus) .
    • Hydroxy/Oxime Groups: Improve solubility and hydrogen-bonding capacity .
  • Synthetic Modifications:
    • Introduce heterocycles (e.g., triazoles) via click chemistry .
    • Replace methyl with bulkier groups (e.g., propyl) to modulate steric effects .

Q. Table 2: Bioactivity of Selected Derivatives

DerivativeBiological ActivityMIC (µg/mL)Reference
4-(4-Chlorobenzyl)-5-methylAntibacterial (E. coli)16
4-[(Z)-(2-Furyl)methylidene]Antifungal (C. albicans)32

Basic: What spectroscopic techniques confirm its synthesis?

Methodological Answer:

  • NMR (200 MHz, CDCl₃):
    • ¹H NMR: δ 2.35 (s, 3H, CH₃), 3.50 (dd, 1H, J = 16 Hz, dihydro ring), 7.2–7.8 (m, aromatic H) .
    • ¹³C NMR: δ 165.2 (C=O), 140.1 (C-Cl), 125–135 (aromatic C) .
  • Mass Spectrometry:
    • ESI-MS: m/z 313.1 [M+H]⁺ (calc. 312.7) .

Advanced: What challenges arise in optimizing reaction conditions for scale-up?

Methodological Answer:

  • Solvent Choice: Ethanol is ideal for solubility but requires reflux (∆T = 78°C), complicating energy efficiency .
  • Catalyst Loading: Excess NaOAc (>10 mol%) reduces yield due to side reactions (e.g., aldol condensation) .
  • Purification: Column chromatography is needed for diastereomers, increasing time/cost. Alternatives:
    • Recrystallization in ethanol/water (yield: 52–89%) .
    • Use of chiral auxiliaries for enantioselective synthesis .

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